molecular formula C6H5BrO2S B2963174 2-(3-Bromothiophen-2-yl)acetic acid CAS No. 222554-10-1

2-(3-Bromothiophen-2-yl)acetic acid

Cat. No.: B2963174
CAS No.: 222554-10-1
M. Wt: 221.07
InChI Key: WTCIRZGAUYRFGT-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring

Scientific Research Applications

Synthesis of Organic Compounds

2-(3-Bromothiophen-2-yl)acetic acid is utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions. For example, it serves as a precursor in the Suzuki cross-coupling reactions to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives are explored for their nonlinear optical properties, reactivity, and structural features, indicating the compound's utility in developing materials with specific optical characteristics (Rizwan et al., 2021).

Polymer Science

In the field of polymer science, this compound is instrumental in the cationic polymerization of 2-halogenated thiophenes. Brønsted acids catalyze the polymerization of these thiophenes, leading to the production of conductive poly(alkylthiothiophene)s. This method showcases the chemical's role in synthesizing conductive materials, which are critical in electronic and optoelectronic applications (Balasubramanian et al., 2014).

Organic Synthesis Methodology

The compound's utility extends to methodology development in organic synthesis. It serves as a key intermediate in creating various thiophene derivatives through bromination and subsequent reactions. This process underscores the importance of this compound in synthesizing thiophene-based compounds, which are valuable in creating pharmaceuticals, agrochemicals, and organic electronic materials (Guo Hai, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if it is inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)acetic acid typically involves the bromination of thiophene followed by carboxylation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCIRZGAUYRFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222554-10-1
Record name 2-(3-bromothiophen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% aqueous sodium hydroxide solution (100 ml) was added to this ester and stirring carried out for 14 hours at 50° C., after which ether extraction was carried out and unnecessary organic material eliminated. Next, acidification was performed with dilute hydrochloric acid and extraction carried out with dichloromethane. After drying, the solvent was distilled off and there was obtained 3-bromo-2-thiopheneacetic acid (4.7 g).
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